(2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid
Overview
Description
(2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid is an organic compound characterized by its complex structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol.
Aldol Condensation: The intermediate is then subjected to an aldol condensation with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Oxidation: The chalcone is oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to the corresponding saturated acid.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
(2E)-3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid: Contains a fluorine atom in place of chlorine.
(2E)-3-{3-[(4-methylphenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenoxy group in (2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-21-16-8-2-12(3-9-17(19)20)10-13(16)11-22-15-6-4-14(18)5-7-15/h2-10H,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEFTSSKRKWPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166491 | |
Record name | 2-Propenoic acid, 3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-94-8 | |
Record name | 2-Propenoic acid, 3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.